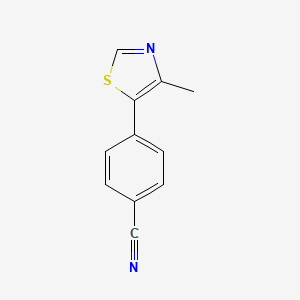

4-(4-Methylthiazol-5-yl)benzonitrile

Beschreibung

Historical Context and Emergence in Heterocyclic Chemistry Research

While a detailed historical record for the initial synthesis of 4-(4-Methylthiazol-5-yl)benzonitrile is not extensively documented in early chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for thiazole (B1198619) and benzonitrile (B105546) derivatives. The Hantzsch thiazole synthesis, discovered in the late 19th century, provided a foundational method for creating the thiazole ring, a key component of this compound. Subsequent advancements in cross-coupling reactions, such as the Suzuki and Stille couplings, have greatly facilitated the synthesis of complex aryl-heterocyclic structures like this compound. Its appearance in research is more recent, driven by the ongoing search for new molecular scaffolds in drug discovery and materials science. The compound is often utilized as a building block or intermediate in the synthesis of more complex molecules with specific biological or physical properties.

Significance within Thiazole and Benzonitrile Compound Classes

The importance of this compound is best understood by examining the properties of its two core components: the thiazole ring and the benzonitrile group.

Thiazole Derivatives: Thiazoles are a class of sulfur and nitrogen-containing five-membered heterocyclic compounds. The thiazole ring is a key structural motif in numerous biologically active molecules, including a variety of pharmaceuticals. nih.gov Thiazole derivatives are known to exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov The presence of the thiazole moiety in this compound suggests its potential as a scaffold for the development of new therapeutic agents.

Benzonitrile Derivatives: Benzonitrile, a benzene (B151609) ring substituted with a nitrile group, is a common structural unit in medicinal chemistry and materials science. The nitrile group is a versatile functional group that can participate in various chemical transformations. It is also a key component in a number of approved drugs. Benzonitrile derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. In the context of this compound, the benzonitrile group can influence the molecule's electronic properties and its ability to interact with biological targets.

The combination of these two moieties in a single molecule creates a unique chemical entity with potential for diverse applications, leveraging the established significance of both thiazoles and benzonitriles.

Current Research Trends and Academic Focus on this compound

Current research involving this compound and structurally related compounds is largely concentrated in the field of medicinal chemistry. The primary academic focus is on its use as a synthetic intermediate for the creation of more elaborate molecules with potential therapeutic applications.

Key Research Areas:

Drug Discovery: Researchers are exploring the use of this compound as a starting material for the synthesis of novel compounds targeting a variety of diseases. The inherent biological activities associated with the thiazole ring make it an attractive scaffold for developing new anticancer, antibacterial, and anti-inflammatory agents.

Organic Synthesis: The compound serves as a valuable building block in organic synthesis. bldpharm.com Its functional groups—the nitrile and the thiazole ring—offer multiple points for chemical modification, allowing for the construction of complex molecular architectures.

Materials Science: While less prominent, there is potential for the application of thiazole and benzonitrile-containing compounds in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or other functional materials. The electronic properties of the molecule could be tuned through chemical modification for such applications.

Illustrative Research Findings:

While specific high-profile studies focusing solely on this compound are not abundant, the broader class of thiazole-containing benzonitriles has been the subject of investigation. For example, related structures have been explored as inhibitors of various enzymes, demonstrating the therapeutic potential of this chemical scaffold. The general trend in the field is to utilize such compounds as key intermediates to access more complex and potent biologically active molecules.

Data on Related Thiazole Derivatives:

| Compound Class | Observed Biological Activity |

| 2-Aminothiazoles | Anticancer, Antiviral |

| Thiazolidinones | Anti-inflammatory, Antimicrobial |

| Phenylthiazoles | Enzyme inhibition (e.g., kinases) |

This table illustrates the diverse biological activities observed in broader classes of thiazole-containing compounds, providing context for the research interest in this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUDLMVWBUGLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 4 Methylthiazol 5 Yl Benzonitrile

Palladium-Catalyzed Direct C-H Bond Arylation Approaches

Direct C-H bond arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted heterocycles, including 4-(4-Methylthiazol-5-yl)benzonitrile. This approach involves the direct coupling of a C-H bond in the 4-methylthiazole (B1212942) ring with an aryl halide, such as 4-bromobenzonitrile, in the presence of a palladium catalyst.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the direct C-H arylation are highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. For the C5-arylation of thiazole (B1198619) derivatives, various palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) have been effectively utilized.

Ligand selection is critical in tuning the reactivity and stability of the palladium catalyst. While some reactions proceed efficiently under ligand-free conditions, the use of specific ligands can significantly enhance the yield and selectivity. For instance, N-heterocyclic carbene (NHC) ligands and phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) have been employed. The choice of base is also crucial, with common bases including potassium acetate (KOAc), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). Solvents such as N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) are frequently used due to their high boiling points and ability to dissolve the reactants and catalysts.

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed C5-Arylation of 4-Methylthiazole with 4-Bromobenzonitrile

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | None | KOAc (2) | DMAc | 150 | Moderate |

| 2 | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 140 | Good |

| 3 | Pd(OAc)₂ (1) | Bphen (2) | K₃PO₄ (2) | Toluene | 120 | High |

| 4 | Pd-NHC (0.5) | - | Cs₂CO₃ (2) | Dioxane | 110 | Excellent |

Regioselectivity Control in C-H Activation

A key challenge in the direct functionalization of heterocycles with multiple C-H bonds is controlling the regioselectivity. In the case of 4-methylthiazole, arylation can potentially occur at the C2 or C5 position. Research has demonstrated that the C5 position is generally more susceptible to electrophilic attack and is the preferred site for arylation in many palladium-catalyzed systems.

The regioselective outcome can be controlled by the careful selection of the catalyst system. For instance, a catalytic system comprising a palladium catalyst, bathophenanthroline (B157979) (Bphen), and potassium phosphate (K₃PO₄) has been shown to provide C5-arylated thiazoles with high selectivity. nih.gov In contrast, employing a system with triphenylphosphine (PPh₃) and sodium tert-butoxide (NaOtBu) can favor arylation at the C2 position. nih.gov This control is attributed to the interplay of electronic and steric factors within the transition state of the C-H activation step.

Mechanistic Aspects of Palladium-Mediated Arylations

The mechanism of palladium-catalyzed direct C-H arylation of thiazoles is a subject of ongoing research. One widely accepted pathway is the concerted metalation-deprotonation (CMD) mechanism. nih.gov In this process, the C-H bond cleavage occurs in a single step involving the palladium catalyst and a base. The thiazole substrate coordinates to the palladium center, followed by a concerted deprotonation by the base and metalation by the palladium, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst.

Computational studies have provided further insight, suggesting that for C5-arylation, a pathway involving a bimetallic palladium complex may be the lowest-energy route. nih.gov Another proposed mechanism, particularly in nickel-catalyzed systems, involves an electrophilic aromatic substitution-type pathway. chemrxiv.org

Cross-Coupling Reactions for the Construction of the this compound Skeleton

Traditional cross-coupling reactions remain a cornerstone in the synthesis of biaryl compounds and provide reliable routes to this compound. These methods typically involve the coupling of a pre-functionalized thiazole with a functionalized benzene (B151609) derivative.

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions. For the synthesis of this compound, this reaction can be performed in two principal ways:

Coupling of 5-halo-4-methylthiazole (e.g., 5-bromo-4-methylthiazole) with 4-cyanophenylboronic acid or its esters.

Coupling of 4-methylthiazole-5-boronic acid or its esters with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile).

The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. A variety of phosphine ligands, including triphenylphosphine and Buchwald-type ligands, can be used to stabilize the catalyst and promote the reaction. A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is essential for the transmetalation step. The choice of solvent can range from ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF) to aromatic hydrocarbons like toluene, often in the presence of water.

Table 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

| Thiazole Substrate | Benzene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 5-Bromo-4-methylthiazole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | High |

| 4-Methylthiazole-5-boronic acid pinacol (B44631) ester | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Excellent |

| 5-Bromo-4-methylthiazole | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 110 | High |

Other Metal-Catalyzed Coupling Strategies

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative synthetic pathways to this compound, each with its own advantages and limitations regarding substrate scope and functional group tolerance.

Stille Coupling: This reaction involves the coupling of an organotin reagent (e.g., 5-(tributylstannyl)-4-methylthiazole) with an aryl halide (e.g., 4-bromobenzonitrile) catalyzed by a palladium complex. The Stille reaction is known for its tolerance to a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (e.g., 5-(chlorozincio)-4-methylthiazole) with an aryl halide. Organozinc reagents are generally more reactive than organoboranes, which can allow for milder reaction conditions. However, they are also more sensitive to moisture and air.

Hiyama Coupling: This coupling employs an organosilicon reagent, which is activated by a fluoride (B91410) source, typically tetrabutylammonium (B224687) fluoride (TBAF). Organosilanes are environmentally benign and readily available.

Kumada Coupling: The Kumada coupling uses a Grignard reagent (an organomagnesium compound) as the nucleophilic partner. While powerful, the high reactivity of Grignard reagents limits their functional group compatibility.

Each of these methods provides a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of the this compound framework, with the choice of method often depending on the availability of starting materials and the desired functional group tolerance.

Stepwise Synthesis from Precursor Molecules

The stepwise synthesis of this compound involves the systematic formation of the core thiazole ring system, followed by the introduction or modification of the benzonitrile (B105546) moiety. This approach allows for controlled construction of the molecule and purification of intermediates at each stage.

A primary and widely utilized method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. synarchive.commdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of precursors to this compound, this can be adapted by reacting a thioamide bearing the nascent benzonitrile group with an appropriate α-haloketone.

One illustrative pathway begins with a substituted thiobenzamide. For instance, a synthetic route for a related compound, Febuxostat, which shares the 4-methylthiazole core, starts with 4-hydroxythiobenzamide. This precursor is then cyclized with ethyl 2-chloroacetoacetate in a solvent such as ethanol (B145695) under reflux conditions to yield ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. globethesis.com This reaction establishes the 4-methylthiazole ring with a phenyl substituent at the 2-position, which can be later functionalized to introduce the cyano group.

Another variation of the Hantzsch synthesis involves the reaction of substituted thiosemicarbazones with α-halocarbonyl compounds. For example, the cyclocondensation of thiosemicarbazones with chloroacetone (B47974) in a solvent like dioxane, often in the presence of a weak base such as sodium acetate, can afford 4-methylthiazole derivatives. tandfonline.com

A different approach to the thiazole ring involves a multi-step sequence starting from simpler precursors. One such method begins with the reaction of p-bromoacetophenone with thiourea (B124793) in the presence of a catalyst like iodine to produce 4-(4-bromophenyl)thiazol-2-amine. This intermediate provides a scaffold onto which further modifications can be made. mdpi.com

The following table summarizes key reactions in the formation of the thiazole ring system relevant to the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 4-Hydroxythiobenzamide, Ethyl 2-chloroacetoacetate | Ethanol, reflux | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | globethesis.com |

| Thiosemicarbazones, Chloroacetone | Dioxane, Sodium acetate, reflux | 4-Methylthiazole derivatives | tandfonline.com |

| p-Bromoacetophenone, Thiourea | Iodine | 4-(4-Bromophenyl)thiazol-2-amine | mdpi.com |

The introduction of the benzonitrile group can be achieved either by starting with a precursor that already contains the cyano group or by functionalizing a pre-formed phenylthiazole intermediate.

A direct approach involves the use of a starting material containing the 4-cyanophenyl group. For instance, the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone leads to the direct formation of 4-(4-cyanophenyl)-2-hydrazinylthiazoles. nih.govnih.gov This method efficiently incorporates the desired benzonitrile moiety into the final thiazole structure in a single step.

Alternatively, the cyano group can be introduced at a later stage of the synthesis. In a route analogous to the synthesis of Febuxostat, a formyl group on the phenyl ring attached to the thiazole can be converted to a cyano group. globethesis.com This transformation can be achieved by treating the aldehyde with reagents such as ammonium (B1175870) acetate and sodium chlorite. globethesis.com This strategy is particularly useful when the desired substitution pattern on the aromatic ring is assembled prior to the introduction of the nitrile functionality.

Another strategy involves the use of a halogenated benzonitrile as a starting material. For example, 4-chloro-3-nitrobenzonitrile (B1361363) can be reacted with an appropriate thiol-containing precursor to build the thiazole ring. google.com Subsequent chemical modifications can then be performed on the nitro group to achieve the final desired substitution pattern.

The following table outlines different strategies for the introduction of the benzonitrile moiety.

| Precursor | Reagents and Conditions | Product Feature | Reference |

| Substituted thiosemicarbazones, α-Bromo-4-cyanoacetophenone | Cyclization | Direct formation of a 4-(4-cyanophenyl)thiazole | nih.govnih.gov |

| 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | NH4OAc, NaClO2 | Conversion of a formyl group to a cyano group | globethesis.com |

| 4-Chloro-3-nitrobenzonitrile | Thioamide cyclization | Use of a pre-functionalized benzonitrile | google.com |

The isolation and purification of intermediates are crucial steps to ensure the purity of the final product. Standard laboratory techniques are employed throughout the synthetic sequence.

Reaction progress is typically monitored by thin-layer chromatography (TLC). nih.gov Upon completion of a reaction, the initial workup often involves filtration to remove any solid byproducts or catalysts. The reaction mixture is then typically subjected to an extraction procedure, for example, with ethyl acetate, to separate the desired product from the aqueous phase. ijcps.org The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed under reduced pressure. ijcps.org

For the purification of crude products and intermediates, column chromatography is a common method. nih.gov The choice of eluent system is determined by the polarity of the compound, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

Recrystallization is another effective method for purifying solid intermediates. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

In some cases, intermediates can be precipitated from the reaction mixture by adjusting the pH or by adding a non-solvent. For example, acidification of a basic solution of a carboxylic acid intermediate can induce its precipitation. The resulting solid can then be collected by filtration and washed to remove residual impurities.

The following table provides a summary of common isolation and purification techniques.

| Technique | Description | Application | Reference |

| Thin-Layer Chromatography (TLC) | Monitoring the progress of a chemical reaction. | Throughout the synthesis | nih.gov |

| Filtration | Separating solid products or byproducts from a liquid phase. | Post-reaction workup | nih.gov |

| Extraction | Separating a compound from a mixture based on its solubility in two immiscible liquid phases. | Workup of reaction mixtures | ijcps.org |

| Column Chromatography | Purifying compounds based on their differential adsorption to a stationary phase. | Purification of crude products and intermediates | nih.gov |

| Recrystallization | Purifying solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling. | Purification of solid intermediates | |

| Precipitation | Inducing the formation of a solid from a solution by changing conditions such as pH or solvent composition. | Isolation of acidic or basic intermediates |

Advanced Spectroscopic and Structural Characterization in Research of 4 4 Methylthiazol 5 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(4-Methylthiazol-5-yl)benzonitrile, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

In a study detailing the synthesis of this compound, ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org The resulting chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzonitrile (B105546) ring typically appear as a set of doublets due to ortho- and meta-coupling. The thiazole (B1198619) ring proton and the methyl group protons also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbon atoms of the benzonitrile ring, the thiazole ring, the nitrile group, and the methyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

A detailed summary of the reported NMR data is presented in the interactive table below. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.76 | singlet | - | Thiazole-H |

| ¹H | 7.73 | doublet | 8.4 | Ar-H |

| ¹H | 7.55 | doublet | 8.4 | Ar-H |

| ¹H | 2.56 | singlet | - | CH₃ |

| ¹³C | 151.0 | - | - | Thiazole C-4 |

| ¹³C | 149.7 | - | - | Thiazole C-2 |

| ¹³C | 137.4 | - | - | Ar-C |

| ¹³C | 132.6 | - | - | Ar-CH |

| ¹³C | 129.8 | - | - | Ar-CH |

| ¹³C | 129.5 | - | - | Thiazole C-5 |

| ¹³C | 118.4 | - | - | CN |

| ¹³C | 112.5 | - | - | Ar-C |

| ¹³C | 16.2 | - | - | CH₃ |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (molecular formula: C₁₁H₈N₂S), high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental composition.

In a reported synthesis, the characterization of related compounds was performed using a Waters Xevo G2-XS QToF Mass Spectrometer with an ACQUITY UPLC M-Class system, equipped with Electrospray Ionization (ESI). rsc.org This technique allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion. The expected monoisotopic mass of this compound is 200.0408 g/mol . HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Potential major fragmentation pathways could include:

Loss of HCN: A common fragmentation for benzonitrile compounds, leading to a fragment ion.

Cleavage of the thiazole ring: This could result in various smaller fragment ions, providing information about the structure of the heterocyclic ring.

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

The theoretical masses of some potential fragments are presented in the interactive table below.

| Proposed Fragment | Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) |

| [M]⁺˙ | C₁₁H₈N₂S | 200.0408 |

| [M - HCN]⁺˙ | C₁₀H₇NS | 173.0300 |

| [M - CH₃]⁺ | C₁₀H₅N₂S | 185.0173 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity. For this compound, flash column chromatography is a commonly employed method for its purification.

In the context of its synthesis, the crude product was purified using automated flash column chromatography. rsc.org The reaction progress and the purity of the collected fractions were monitored by thin-layer chromatography (TLC). rsc.org

The parameters for the chromatographic purification are detailed in the interactive table below. rsc.org

| Parameter | Description |

| Chromatography Type | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase | A gradient of ethyl acetate (B1210297) in hexanes |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

The use of these techniques ensures that the final compound is of high purity, which is crucial for its subsequent use in research and for obtaining accurate spectroscopic data.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Despite a thorough search of the available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, a detailed analysis of its solid-state structure, including parameters such as the crystal system, space group, and unit cell dimensions, cannot be provided at this time. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing deeper insights into its molecular conformation and packing in the solid state.

Mechanistic Investigations in the Chemistry of 4 4 Methylthiazol 5 Yl Benzonitrile

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 4-(4-methylthiazol-5-yl)benzonitrile can be envisaged through several established synthetic routes for forming substituted thiazoles. Two of the most plausible methods are the Hantzsch thiazole (B1198619) synthesis and a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

Hantzsch Thiazole Synthesis:

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic method for the formation of thiazole rings from the reaction of an α-haloketone and a thioamide. synarchive.com For the synthesis of this compound, this would likely involve the reaction of a 3-halo-2-butanone with 4-cyanothiobenzamide.

The proposed mechanism for this synthesis proceeds through several key steps:

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an S-alkylated intermediate. youtube.com

Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

Dehydration: The hydroxythiazoline intermediate then undergoes acid-catalyzed dehydration to form the aromatic thiazole ring. The stability of the resulting aromatic ring is a significant driving force for this step. youtube.com

Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be influenced, potentially leading to the formation of isomeric products. rsc.org

Table 1: Proposed Intermediates in the Hantzsch Synthesis of this compound

| Step | Intermediate Name | Structure | Description |

| 1 | S-alkylated Intermediate | Acyclic thioimidate | Formed after the initial SN2 attack of the thioamide on the α-haloketone. |

| 2 | Hydroxythiazoline | Cyclic hemiaminal | Result of the intramolecular cyclization. |

| 3 | Thiazolium Cation | Aromatic heterocycle | The final product after dehydration and protonation/deprotonation. |

This table presents a simplified representation of the key intermediates in the proposed Hantzsch synthesis pathway.

Suzuki Cross-Coupling Reaction:

Another viable synthetic route is the Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org To synthesize this compound, this could involve the coupling of a 5-halo-4-methylthiazole with 4-cyanophenylboronic acid or vice versa.

The catalytic cycle of the Suzuki reaction is generally understood to involve three main steps: chemrxiv.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 5-bromo-4-methylthiazole) to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound (e.g., the 4-cyanophenyl group) is transferred to the palladium(II) complex, typically requiring a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

The efficiency and success of the Suzuki coupling can be highly dependent on the choice of catalyst, ligands, base, and solvent. nih.gov

Kinetic Studies of Chemical Transformations

A kinetic study of the Hantzsch synthesis would involve systematically varying the concentrations of the reactants (the α-haloketone and the thioamide) and any catalyst (e.g., acid or base) while monitoring the rate of formation of the product. This is often achieved using spectroscopic methods such as UV-Vis or NMR spectroscopy.

The rate law for the reaction would be determined, which expresses the reaction rate as a function of the concentrations of the reactants. For the Hantzsch synthesis, a plausible rate law might be:

Rate = k [α-haloketone]x [thioamide]y

where k is the rate constant, and x and y are the orders of the reaction with respect to each reactant. The values of x and y would provide insight into the molecularity of the rate-determining step. For example, if the initial SN2 attack is the slowest step, the reaction would likely be first order in each reactant (x=1, y=1). princeton.edu

Table 2: Hypothetical Kinetic Data for the Hantzsch Synthesis of this compound

| Experiment | [α-haloketone] (M) | [Thioamide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is an illustrative table of how kinetic data could be used to determine the rate law. In this hypothetical case, doubling the concentration of either reactant doubles the initial rate, suggesting the reaction is first order with respect to both reactants.

Computational Modeling for Mechanistic Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. rsc.orgnih.gov It allows for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of a reaction pathway.

For the synthesis of this compound, computational modeling could be employed to:

Compare Reaction Pathways: Determine the most energetically favorable synthetic route by comparing the activation energies of the key steps in different proposed syntheses (e.g., Hantzsch vs. Suzuki).

Elucidate Transition State Structures: Visualize the geometry of the transition states to understand the bonding changes that occur during the reaction.

Predict Reactivity and Selectivity: In cases where multiple products could be formed, computational modeling can help predict the major product by comparing the energies of the transition states leading to each product.

For example, a DFT study of the Hantzsch synthesis would involve calculating the free energy of each intermediate and transition state along the reaction coordinate. researchgate.net This would help to confirm the stepwise nature of the mechanism and identify the rate-limiting step as the one with the highest activation energy. Similarly, for the Suzuki coupling, computational studies can provide insights into the role of the base and the ligand in the catalytic cycle. acs.org

Table 3: Hypothetical Relative Free Energies for the Hantzsch Synthesis Pathway of this compound Calculated by DFT

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (SN2) | +15.2 |

| S-alkylated Intermediate | -5.6 |

| Transition State 2 (Cyclization) | +12.8 |

| Hydroxythiazoline Intermediate | -10.3 |

| Transition State 3 (Dehydration) | +20.5 |

| Products | -25.0 |

This table provides a hypothetical energy profile for the proposed Hantzsch synthesis, illustrating how computational chemistry can be used to map out the energetics of a reaction. The highest energy barrier corresponds to the rate-determining step, which in this hypothetical case would be the dehydration step.

Computational and Theoretical Studies of 4 4 Methylthiazol 5 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific studies utilizing DFT to analyze the electronic structure, orbital energies, charge distribution, or reactivity indices of 4-(4-Methylthiazol-5-yl)benzonitrile were found.

Molecular Docking and Binding Affinity Predictions with Biological Targets

There is no available research detailing molecular docking simulations of this compound with any biological targets, nor any predicted binding affinities.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Information regarding molecular dynamics simulations to study the dynamic interactions between this compound and protein targets is not present in the surveyed literature.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Published data from in silico predictions of the ADMET properties for this compound could not be located.

Conformational Analysis and Energy Landscapes

There are no available studies that have conducted a conformational analysis or determined the energy landscapes for this compound.

Biological and Medicinal Chemistry Research Applications of 4 4 Methylthiazol 5 Yl Benzonitrile

Role as a Key Intermediate in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment. nih.gov They function by linking a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome. The compound 4-(4-methylthiazol-5-yl)benzonitrile is not a PROTAC itself but is a crucial precursor for synthesizing some of the most widely used E3 ligase ligands. nih.govrsc.orgresearchgate.net

Design Principles and Chemical Synthesis of PROTACs Incorporating the this compound Moiety

The fundamental design of a PROTAC involves three key components: a warhead ligand for the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. nih.gov The this compound moiety is central to the synthesis of ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design. rsc.orgresearchgate.net

The synthesis of a VHL-recruiting PROTAC begins with the transformation of this compound. A critical step is the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂), creating a benzylic amine intermediate. nih.govresearchgate.net This intermediate is then typically coupled with a hydroxyproline-based scaffold, which is essential for binding to the VHL protein. biorxiv.org This process yields a complete VHL ligand, such as the widely used VH032. nih.govrsc.org

Once the VHL ligand is synthesized, it is connected to a POI ligand via a chemical linker. The nature of the linker—its length, rigidity, and composition—is a critical parameter that influences the efficacy of the final PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. nih.gov Convergent synthetic routes, often employing techniques like amide coupling or click chemistry, are used to assemble these three components into the final, functional PROTAC molecule. nih.govdiva-portal.org

Mechanisms of Targeted Protein Degradation Facilitated by this compound-based PROTACs

PROTACs derived from this compound function by hijacking the cell's ubiquitin-proteasome system (UPS). The mechanism proceeds through a catalytic cycle:

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target POI and the VHL E3 ligase, bringing them into close proximity to form a ternary complex. nih.gov

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. nih.gov

Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machine that degrades tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules. acs.org

This event-driven, catalytic mode of action distinguishes PROTACs from traditional inhibitors, which require sustained high-concentration occupancy to be effective.

Applications in Androgen Receptor (AR) Degradation Research

The Androgen Receptor (AR) is a crucial driver of prostate cancer, and resistance to therapies that inhibit AR signaling remains a major clinical challenge. nih.gov Targeted degradation of the AR protein represents a promising strategy to overcome this resistance. frontiersin.org

Researchers have successfully designed potent AR-degrading PROTACs by linking AR antagonists (the POI ligand) to VHL ligands derived from this compound. nih.govfrontiersin.org For instance, the PROTAC ARCC-4, which incorporates a VHL ligand, has been shown to be a highly efficient degrader of AR, with a half-maximal degradation concentration (DC₅₀) in the low nanomolar range and achieving over 98% degradation of the AR protein. frontiersin.org Such VHL-based PROTACs, like ARD-266, have demonstrated the ability to induce AR degradation at concentrations as low as 0.2–1 nM in various prostate cancer cell lines. frontiersin.orgacs.org These findings underscore the potential of this approach to eliminate the AR protein entirely, offering an alternative to conventional inhibition. biorxiv.org

Applications in Tau Protein Degradation Research for Neurodegenerative Diseases

The aggregation of abnormal tau protein is a defining feature of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia (FTD). nih.gov The targeted degradation of tau is being actively explored as a therapeutic strategy.

PROTACs have been developed to clear pathological tau by linking tau-binding molecules to E3 ligase ligands. nih.govgoogle.com Research has demonstrated the feasibility of using VHL-recruiting PROTACs for this purpose. frontiersin.orgresearchgate.net For example, the small-molecule PROTAC C004019 was designed to recruit VHL to selectively enhance the ubiquitination and subsequent degradation of tau proteins. nih.gov This compound effectively induced tau clearance in multiple cell models and, importantly, improved cognitive functions in Alzheimer's-like animal models. nih.gov While some studies suggest that CRBN-recruiting PROTACs may be more effective for tau degradation in certain neuronal models, the VHL-based approach remains a significant area of investigation, highlighting the versatility of ligands derived from this compound. frontiersin.orgresearchgate.net

Development as a Ligand for the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The compound this compound is a cornerstone in the synthesis of non-peptidic, L-hydroxyproline-based VHL ligands. rsc.orgresearchgate.net The development of these ligands was a breakthrough in the PROTAC field, providing stable, cell-permeable molecules to recruit the VHL E3 ligase.

The synthetic pathway to popular VHL ligands like VH032 and its analogs involves a key C-H arylation to form the 4-(4-methylthiazol-5-yl)phenyl core, followed by the crucial reduction of the nitrile. nih.govresearchgate.net Researchers have optimized this synthesis, developing unified, multi-step routes that can produce these complex ligands in multigram quantities with high yields. nih.govrsc.org The resulting 4-methylthiazole (B1212942) moiety, derived from the initial benzonitrile (B105546), has been shown to be a potent binder that improves lipophilicity and locks the ligand into a favorable binding conformation within the VHL protein. dundee.ac.uknih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency and properties of drug candidates. For derivatives of this compound, these studies have focused primarily on modifications to the final VHL ligand structure to enhance binding affinity and PROTAC efficiency.

Initial SAR studies on VHL ligands identified the hydroxyproline (B1673980) core as essential for binding. Subsequent optimization focused on the "right-hand side" (RHS) of the ligand, which includes the 4-(4-methylthiazol-5-yl)benzyl group. nih.gov It was found that introducing 5-membered heterocyclic rings, such as the 4-methylthiazole group, at the para-position of the benzyl (B1604629) moiety significantly improved binding affinity compared to simpler substituents. dundee.ac.uknih.gov

Further studies have explored modifications to this core structure. For example, swapping the tert-leucine moiety often found on the "left-hand side" of the VHL ligand for a methyl isoxazole (B147169) group led to the development of improved covalent VHL ligands. biorxiv.org Additionally, even subtle changes, such as the addition of a fluorine atom, have generated VHL inhibitors with markedly increased cellular potency and binding affinity compared to the parent compound, VH032. dundee.ac.uk These systematic modifications allow for the fine-tuning of ligand properties, which in turn affects the degradation efficiency of the resulting PROTACs.

Impact of Substitutions on the Benzonitrile Ring on Biological Activity

The benzonitrile ring of the this compound scaffold is a critical component for interaction with biological targets. Modifications to this ring have been shown to significantly influence the potency and selectivity of its derivatives.

In the context of cyclin-dependent kinase 9 (CDK9) inhibition, a key target in cancer therapy, the substitution pattern on the phenyl ring (analogous to the benzonitrile ring) plays a crucial role. Structure-activity relationship (SAR) studies on a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which are structurally related to this compound, have revealed that the introduction of various functional groups on the aniline (B41778) ring (corresponding to the benzonitrile ring) dramatically affects CDK9 potency. For instance, the presence of a sulfonamide group can enhance the inhibitory activity. nih.gov The precise positioning of these substituents is also vital for achieving selectivity for CDK9 over other kinases like CDK2. nih.gov

Furthermore, in the development of p38 MAP kinase inhibitors, another important class of therapeutic targets, modifications on the phenyl ring of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been explored to optimize their activity. bohrium.com These studies indicate that the electronic and steric properties of the substituents on the phenyl ring are determinants of the inhibitory potential.

The antibacterial and antifungal activities of thiazole (B1198619) derivatives are also influenced by the substitutions on the benzonitrile moiety. For example, a derivative of this compound has demonstrated notable antibacterial activity. The nature of the substituent on the benzonitrile ring can modulate the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

The following table summarizes the impact of substitutions on the benzonitrile ring on the biological activity of this compound derivatives and their analogs.

| Base Scaffold | Substitution on Phenyl/Benzonitrile Ring | Target/Activity | Effect of Substitution |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Sulfonamide | CDK9 Inhibition | Enhanced potency |

| 4-Phenyl-5-pyridyl-1,3-thiazole | Various | p38 MAP Kinase Inhibition | Modulated inhibitory potential |

| 4-(Thiazol-4-yl)benzonitrile derivative | Not specified | Antibacterial/Antifungal | Influenced antimicrobial efficacy |

Influence of Modifications on the Thiazole Moiety on Biological Activity

The thiazole moiety is another key pharmacophoric element of the this compound scaffold. Alterations to this heterocyclic ring can lead to significant changes in biological activity.

In the aforementioned studies on CDK9 inhibitors, modifications at the C2 and C4 positions of the thiazole ring were found to be important for activity. The presence of a methyl group at the C4 position of the thiazole, as in the parent compound, is often beneficial for potent inhibition. Further functionalization at other positions of the thiazole ring can also modulate the interaction with the kinase's active site. nih.gov

For p38 MAP kinase inhibitors, the substitution pattern on the thiazole ring is a key determinant of their inhibitory profile. The development of orally active candidates has involved careful optimization of the groups attached to the thiazole ring to improve pharmacokinetic properties without compromising potency. bohrium.com

The antimicrobial activity of thiazole derivatives is also highly dependent on the substituents on the thiazole ring. Studies on various 4-methylthiazole derivatives have shown that the introduction of different groups can enhance their antibacterial and antifungal properties. bohrium.commersin.edu.tr

The table below outlines the influence of modifications on the thiazole moiety on the biological activity of derivatives of this compound and its analogs.

| Base Scaffold | Modification on Thiazole Moiety | Target/Activity | Effect of Modification |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Methyl group at C4 | CDK9 Inhibition | Often beneficial for potency |

| 4-Phenyl-5-pyridyl-1,3-thiazole | Various substitutions | p38 MAP Kinase Inhibition | Key determinant of inhibitory profile |

| 4-Methylthiazole derivatives | Various substitutions | Antimicrobial Activity | Can enhance antibacterial and antifungal properties |

Optimization of Linker Chemistry in PROTAC Constructs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The this compound scaffold can be incorporated into PROTAC design, with the linker chemistry being a critical aspect for optimization.

A notable example is the development of a potent and selective dual degrader of BRD9 and BRD7, where a derivative of this compound was used as part of the linker. In this construct, the 4-(4-methylthiazol-5-yl)benzyl group serves as a component of the linker connecting the von Hippel-Lindau (VHL) E3 ligase ligand to the BRD9/7 ligand. The optimization of the linker, including its length, composition, and attachment points, was crucial for achieving potent and selective degradation of the target proteins. nih.gov

The design of the linker in a PROTAC is a multifaceted process. The length of the linker is a key parameter that needs to be empirically optimized for each target and E3 ligase pair. The composition of the linker, which can include alkyl chains, polyethylene (B3416737) glycol (PEG) units, or more rigid heterocyclic structures, influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. The attachment points of the linker to the two ligands are also critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Enzyme Inhibition and Modulatory Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing a significant role in different disease pathways.

Target Identification and Validation for this compound and its Derivatives

Research has identified several key enzyme targets for compounds based on the this compound scaffold and its close analogs. These include:

Cyclin-Dependent Kinase 9 (CDK9): As mentioned earlier, derivatives of the closely related 4-(thiazol-5-yl)pyrimidine scaffold are potent inhibitors of CDK9, a kinase involved in transcriptional regulation and a target in oncology. nih.gov

p38 Mitogen-Activated Protein (MAP) Kinase: Analogs of this compound have been developed as inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases. bohrium.com

DNA Gyrase: In the context of antimicrobial activity, it is suggested that some 4-methylthiazole derivatives may exert their effects through the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. mersin.edu.tr

The validation of these targets often involves a combination of in vitro enzyme assays, cell-based assays to confirm the biological effect, and sometimes structural biology studies to understand the binding interactions.

Detailed Inhibitor Mechanism of Action (e.g., Competitive, Non-competitive)

The mechanism of enzyme inhibition by derivatives of this compound can vary depending on the specific compound and the target enzyme.

For CDK9 inhibitors based on the 4-(thiazol-5-yl)pyrimidine scaffold, the mechanism is typically ATP-competitive. These inhibitors bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov

In the case of some antimicrobial 4-methylthiazole derivatives targeting DNA gyrase, an allosteric mechanism of inhibition has been proposed. mersin.edu.tr This means that the inhibitor binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that leads to a loss of enzyme activity.

The following table provides a summary of the enzyme targets and proposed mechanisms of action for derivatives of this compound and its analogs.

| Enzyme Target | Proposed Mechanism of Action |

| CDK9 | ATP-competitive inhibition |

| p38 MAP Kinase | ATP-competitive inhibition |

| DNA Gyrase | Allosteric inhibition |

Exploration of Broader Biological Activities for Thiazole Derivatives

The thiazole ring is a versatile heterocyclic scaffold that is present in numerous natural products and synthetic compounds with a wide array of biological activities. Beyond the specific applications of this compound, the broader class of thiazole derivatives has been extensively explored in medicinal chemistry.

Thiazole-containing compounds have demonstrated significant potential as:

Anticancer Agents: Many thiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. mdpi.com

Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal drugs. Thiazole derivatives have been shown to be effective against a range of pathogens, including resistant strains. mdpi.com

Anti-inflammatory Agents: As exemplified by the p38 MAP kinase inhibitors, thiazole derivatives have been developed as potent anti-inflammatory agents. bohrium.com

Antioxidant Agents: Some thiazole derivatives have been reported to possess antioxidant properties, which can be beneficial in conditions associated with oxidative stress.

Antiviral Agents: The thiazole scaffold has also been incorporated into compounds with antiviral activity.

The diverse biological activities of thiazole derivatives highlight the importance of this heterocyclic ring in drug discovery and development. The continued exploration of this chemical space is likely to yield new therapeutic agents for a variety of diseases.

Research into Antimicrobial and Antiviral Activity Profiles

There is currently no publicly available scientific literature detailing the investigation of this compound for any antimicrobial or antiviral activities. Database searches did not yield any studies that have evaluated this specific compound against bacterial, fungal, or viral strains. Consequently, no data on its spectrum of activity, minimum inhibitory concentrations (MIC), or potential mechanisms of action in these areas can be provided.

Investigations into Anticancer and Antitumor Potential

A thorough review of published research reveals a lack of studies focused on the anticancer and antitumor potential of this compound. No data from in vitro cell line screening, in vivo animal models, or mechanistic studies investigating its effects on cancer cell proliferation, apoptosis, or tumor growth have been reported in the accessible scientific literature. Therefore, its profile as a potential anticancer or antitumor agent remains uninvestigated.

Evaluation of Other Pharmacological Activities

Beyond the specific areas mentioned above, a comprehensive search for any other reported pharmacological activities of this compound has also yielded no results. There is a clear absence of published research on the broader pharmacological profile of this compound.

Patent Landscape and Intellectual Property in Relation to 4 4 Methylthiazol 5 Yl Benzonitrile

Analysis of Key Patent Filings Claiming the Compound and its Derivatives

Direct patent claims for the specific entity 4-(4-Methylthiazol-5-yl)benzonitrile are not prominently found in the public patent record. Instead, the intellectual property landscape is characterized by broader patents that claim large families of thiazole (B1198619) and benzonitrile (B105546) derivatives. These patents often encompass structures where this compound could be considered a core component or a precursor.

The primary area where derivatives of this compound feature is in the development of kinase inhibitors. google.comgoogle.com Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. google.com Consequently, a vast number of patents have been filed by pharmaceutical companies and research institutions claiming novel kinase inhibitors. Many of these patented compounds incorporate a thiazole ring, valued for its ability to form key interactions within the ATP-binding site of kinases. researchgate.net

For instance, patent literature frequently describes thiazole derivatives in the context of inhibiting protein kinases for the treatment of proliferative disorders. google.com While these patents may not explicitly name this compound, their Markush structures, which define a class of related chemical compounds, are often broad enough to conceptually cover it. The benzonitrile group, a known pharmacophore, can also contribute to the biological activity of these larger molecules. nih.gov

The following table provides a conceptual overview of the types of patent claims that indirectly relate to the core structure of this compound:

| Patent Family Focus | General Structure Claimed | Potential Therapeutic Area | Key Assignees (Illustrative) |

| Kinase Inhibitors | Substituted thiazole derivatives | Oncology, Inflammatory Diseases | Major Pharmaceutical Companies |

| PI3 Kinase Inhibitors | Heterocyclic compounds including thiazoles | Cancer | Pharmaceutical Companies |

| Benzonitrile Derivatives | Benzonitrile-containing heterocyclic compounds | Various, including metabolic and cardiovascular diseases | Diversified Chemical and Pharmaceutical Companies |

Assessment of Patentability of Synthetic Routes and Methodologies

The patentability of synthetic routes to this compound hinges on the novelty and non-obviousness of the chemical process. Standard, well-established methods for synthesizing thiazoles and benzonitriles are unlikely to be patentable on their own. However, the development of a novel, efficient, and scalable synthesis process could be the subject of a patent.

Key considerations for the patentability of a synthetic route include:

Novelty of Starting Materials or Reagents: The use of a novel starting material or a new reagent that significantly improves the synthesis.

Process Innovation: A new combination of reaction steps, novel reaction conditions (e.g., temperature, pressure, catalysts), or a method that leads to a higher yield, greater purity, or is more environmentally friendly.

Stereoselectivity: A process that produces a specific stereoisomer of a derivative in high purity.

Recent research has focused on more efficient methods for the arylation of thiazole rings, which could be relevant to the synthesis of this compound. researchgate.net For example, a novel catalytic system that enables the direct C-H bond arylation of a 4-methylthiazole (B1212942) with a benzonitrile-containing aryl halide could be considered inventive and thus patentable.

The table below outlines common synthetic strategies and their general patentability status:

| Synthetic Strategy | Description | General Patentability |

| Hantzsch Thiazole Synthesis | A classical method involving the reaction of a-haloketones with thioamides. | Generally not patentable due to being a well-known named reaction. |

| Suzuki or Stille Coupling | Cross-coupling reactions to form the carbon-carbon bond between the thiazole and benzene (B151609) rings. | The specific application to this compound is unlikely to be novel, but novel catalysts or conditions could be. |

| Direct C-H Arylation | A more modern approach that avoids the need for pre-functionalized starting materials. | Novel catalysts and methodologies in this area are often patentable. researchgate.net |

Intellectual Property Protecting Biological and Therapeutic Applications

While patents may not directly claim the compound this compound for a specific use, they extensively cover the therapeutic applications of the broader class of molecules to which it belongs. The intellectual property in this domain is typically focused on "method of use" claims. These patents protect the use of a compound or a class of compounds for treating a particular disease or condition.

The vast majority of patents related to thiazole derivatives are in the field of oncology, specifically as kinase inhibitors. google.comresearchgate.netresearchgate.net These patents will often claim the use of a family of compounds for treating various cancers by inhibiting specific kinases such as EGFR, B-Raf, or PI3K. google.comgoogleapis.com

The nitrile group is a recognized "pharmacophore" and its role in drug design is well-documented. nih.gov Its inclusion in a molecule can enhance binding to biological targets. Therefore, derivatives of this compound could be designed to fit into the active site of a specific enzyme, and this novel therapeutic application could be patented.

The following table summarizes the intellectual property landscape for the potential therapeutic applications of compounds structurally related to this compound:

| Therapeutic Application | Biological Target (Example) | Type of IP Protection |

| Cancer Treatment | Protein Kinases (e.g., EGFR, B-Raf, PI3K) | Method of use patents for classes of thiazole derivatives. google.comgoogle.comresearchgate.net |

| Inflammatory Diseases | Signal Transduction Kinases | Patents on novel anti-inflammatory compounds and their use. |

| Neurological Disorders | Kinases involved in neuronal signaling | Method of use patents for neuroprotective agents. |

Future Research Directions and Translational Perspectives for 4 4 Methylthiazol 5 Yl Benzonitrile

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency

The synthesis of the 4-(4-methylthiazol-5-yl)benzonitrile core and its derivatives is foundational to any drug discovery program. While classical methods like the Hantzsch thiazole (B1198619) synthesis have been traditionally employed, future research must focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. bepls.comacs.org

Next-generation methodologies are moving beyond conventional batch chemistry to embrace technologies that offer higher yields, shorter reaction times, and greater sustainability. nih.govresearchgate.net Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for thiazole synthesis. figshare.com The application of microwave irradiation to key bond-forming reactions, such as the condensation of thioamides with α-haloketones, can lead to rapid and efficient production of the core scaffold. figshare.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow-based synthesis for this compound would enable on-demand production and facilitate the rapid generation of an analogue library for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: The use of green solvents (e.g., water, PEG-400), recyclable catalysts, and solvent-free reaction conditions are critical for sustainable pharmaceutical manufacturing. bepls.comresearchgate.net Research into catalyst-free methods or the use of solid-supported catalysts for the synthesis of the thiazole ring is a promising avenue. bepls.com

Photoredox Catalysis: Visible-light-induced reactions offer mild and highly selective methods for constructing heterocyclic rings. organic-chemistry.org Exploring these conditions for the synthesis of functionalized 2-aminothiazoles could provide novel and efficient pathways to complex derivatives. organic-chemistry.org

| Methodology | Key Advantages | Potential Challenges | Relevance for this compound |

|---|---|---|---|

| Conventional Hantzsch Synthesis | Well-established, versatile | Often requires harsh conditions, may produce waste | Baseline method for comparison |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be an issue | Ideal for rapid library synthesis and optimization |

| Flow Chemistry | High scalability, precise control, enhanced safety | Requires specialized equipment and process optimization | Suitable for large-scale, industrial production |

| Green Chemistry (e.g., using water as a solvent) | Environmentally friendly, reduced cost, increased safety | Substrate scope may be limited | Promotes sustainable development of drug candidates |

Discovery and Validation of Novel Biological Targets for this compound-based Molecules

The therapeutic potential of this compound is directly linked to its interaction with biological targets. While the thiazole scaffold is present in numerous approved drugs, the specific targets for this particular benzonitrile (B105546) derivative are not fully elucidated. Future research should aim to both explore its activity against known targets of thiazole-containing compounds and to identify novel molecular targets.

Thiazole derivatives have demonstrated efficacy against a range of cancer-related targets, suggesting promising avenues for investigation. researchgate.netnih.gov These include:

Kinase Inhibition: Many thiazoles act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and PI3K/mTOR. nih.govmdpi.comnih.gov Screening campaigns against a panel of cancer-relevant kinases could quickly identify promising leads.

Tubulin Polymerization: Certain thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis. nih.gov Given that cancer cells are highly susceptible to anti-tubulin agents, this represents a key mechanism to investigate for analogues of this compound. nih.gov

Other Cancer Targets: Research has also implicated thiazoles in the inhibition of enzymes like Aurora kinases and targets such as the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.comnih.gov

Beyond cancer, the scaffold may have utility in treating infectious diseases by targeting essential microbial enzymes like DNA gyrase. nih.gov A crucial future direction will be the use of unbiased screening methods, such as activity-based protein profiling and chemoproteomics, to identify novel, unanticipated binding partners for this chemical series, potentially opening up new therapeutic indications.

| Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation |

|---|---|---|---|

| Protein Kinases | VEGFR-2, EGFR, PI3K/mTOR, Aurora Kinases | Oncology | Established role of thiazole derivatives as kinase inhibitors. nih.govmdpi.comnih.govnih.gov |

| Cytoskeletal Proteins | Tubulin | Oncology | Known mechanism for other thiazole compounds to induce cell cycle arrest. nih.gov |

| Bacterial Enzymes | DNA Gyrase, E. coli MurB | Infectious Diseases | Broad-spectrum antimicrobial potential of the thiazole scaffold. nih.govbenthamdirect.com |

| Apoptosis Regulators | Bcl-2 family proteins | Oncology | Potential to overcome resistance to conventional chemotherapy. mdpi.com |

Strategies for Optimizing PROTAC Efficacy, Selectivity, and Bioavailability

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. nih.gov The this compound scaffold is an excellent candidate for use as a "warhead" ligand that binds to a protein of interest (POI). A key area of future research will be the design and optimization of PROTACs built from this core.

A PROTAC molecule consists of the warhead, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but a critical determinant of PROTAC activity. nih.gov Optimization strategies will need to focus on:

Linker Composition and Length: The chemical nature (e.g., alkyl, polyethylene (B3416737) glycol (PEG)) and length of the linker are crucial for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.comexplorationpub.com Systematic variation of the linker is required to find the optimal geometry for efficient ubiquitination and subsequent degradation. explorationpub.com

Improving Bioavailability: A major challenge for PROTACs is their high molecular weight and poor physicochemical properties, which often lead to low oral bioavailability. drugdiscoverytrends.com Strategies to overcome this include modifying the linker to improve metabolic stability, designing prodrugs, and introducing intramolecular hydrogen bonds to reduce molecular polarity and enhance cell permeability. drugdiscoverytrends.comwuxiapptec.comwuxiapptec.com

Enhancing Selectivity: The linker can influence the selectivity profile of a PROTAC. explorationpub.com Subtle changes in linker length or attachment points can alter the conformation of the ternary complex, favoring degradation of one protein over another, even among closely related family members. explorationpub.com

| Strategy | Parameter Modified | Desired Outcome |

|---|---|---|

| Length Variation | Number of atoms/PEG units in the linker chain | Optimize ternary complex formation, improve degradation potency (DC50). explorationpub.com |

| Composition Change | Alkyl, PEG, aromatic, or rigid heterocyclic linkers | Enhance solubility, permeability, and metabolic stability. explorationpub.com |

| Attachment Point Modification | Position of linker connection on the warhead or E3 ligand | Improve selectivity and degradation efficiency. explorationpub.com |

| Conformationally Restricted Linkers | Incorporate cyclic elements (e.g., piperazine) | Reduce flexibility, pre-organize for binding, improve permeability. |

Pre-clinical Development and Advanced Biological Evaluation of Promising Analogues

Once promising analogues of this compound are identified, they must undergo rigorous preclinical evaluation to assess their potential as clinical candidates. nih.gov This translational phase bridges the gap between basic discovery and human trials.

The preclinical development cascade should involve a systematic series of in vitro and in vivo studies:

In Vitro Profiling: Initial evaluation will involve confirming the potency and selectivity of analogues in cell-based assays. For anticancer agents, this includes testing against a panel of cancer cell lines, such as MCF-7 (breast) and HepG2 (liver), to determine inhibitory concentrations (IC50). mdpi.comresearchgate.net Further mechanistic studies would investigate effects on the cell cycle and induction of apoptosis. mdpi.com

Pharmacokinetic (ADME) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical. In vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) followed by in vivo studies in animal models (e.g., rats, dogs) will determine key parameters like half-life and oral bioavailability.

In Vivo Efficacy Models: The therapeutic effect of lead compounds must be demonstrated in relevant animal models of disease. For oncology, this typically involves xenograft models where human tumors are grown in immunocompromised mice. nih.gov Key endpoints include tumor growth inhibition and survival.

Pharmacodynamic (PD) and Biomarker Studies: In vivo studies should also measure target engagement to confirm the compound is hitting its intended target in the animal. This can involve analyzing tissue samples for changes in protein levels (for PROTACs) or phosphorylation status (for kinase inhibitors).

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the drug discovery process, making it faster and more predictive. researchgate.netarxiv.org For the this compound program, AI/ML can be applied across the entire research and development pipeline.

De Novo Design: Generative AI models can design novel analogues of the core scaffold with optimized properties. These models can learn from existing chemical data to predict molecules with high predicted activity against a specific target and favorable ADME characteristics.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data to predict the biological activity of newly designed compounds in silico. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising molecules, saving time and resources. nih.gov

PROTAC Design: Designing effective PROTACs is a complex, multi-parameter optimization problem. ML models are being developed to predict the degradability of a target protein and to assist in the rational design of the linker component, which remains a significant challenge. arxiv.org

Property Prediction: AI algorithms can predict crucial physicochemical properties like solubility, permeability, and toxicity early in the design phase. arxiv.org This helps in identifying and eliminating compounds that are likely to fail in later preclinical stages.

| Development Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Hit-to-Lead | QSAR and Predictive Activity Models | Prioritize synthesis of most potent compounds. nih.gov |

| Lead Optimization | Generative Models for De Novo Design | Design novel molecules with improved multi-parameter profiles. |

| PROTAC Development | Linker Design Algorithms, Ternary Complex Modeling | Accelerate identification of potent and selective degraders. arxiv.org |

| Preclinical Phase | ADME/Toxicity Prediction Models | Reduce late-stage attrition by identifying problematic compounds early. |

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methylthiazol-5-yl)benzonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed coupling. Two primary methods are documented:

- Method A : 4-Bromobenzonitrile reacts with 4-methylthiazole in NMP at 140°C for 24 h using Pd(OAc)₂ and KOAc, followed by column chromatography purification .

- Method B : A similar reaction in dimethylacetamide (DMA) with water at 115°C for 24 h achieves a 38% yield after purification . Key variables affecting yield include solvent choice (polar aprotic solvents like NMP/DMA enhance reactivity), catalyst loading (0.1–0.2 eq Pd(OAc)₂), and temperature control. Lower yields in Method B may arise from incomplete coupling or side reactions due to aqueous conditions.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regioselectivity of the thiazole-benzonitrile linkage.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 201.05).

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly with high-resolution data .

- HPLC-Purity Analysis : Essential for assessing synthetic intermediates, especially after column chromatography .

Advanced Research Questions

Q. How can the nitrile group in this compound be selectively reduced to a primary amine, and what challenges arise?

Reduction to the benzylic amine (e.g., (4-(4-methylthiazol-5-yl)phenyl)methanamine) is critical for derivatization. Two approaches are reported:

- NaBH₄/CoCl₂ System : In methanol at 0°C, yielding a crude product requiring extensive purification .

- (iBu)₂AlBH₄ (Singaram’s reagent) : Offers higher selectivity but requires strict anhydrous conditions. Challenges include managing boron-aluminum complexes during workup . Key considerations : Competing over-reduction or incomplete conversion necessitates monitoring via TLC or in-situ IR spectroscopy.

Q. What role does this compound play in PROTAC design, and how does its structure influence E3 ligase recruitment?

The compound serves as a key intermediate in synthesizing VHL or WDR5-targeting ligands for proteolysis-targeting chimeras (PROTACs). Its thiazole moiety enhances solubility and binding specificity, while the benzonitrile group allows modular functionalization (e.g., amine coupling for linker attachment). Structural studies suggest the methyl-thiazole group mimics natural hydrophobic interactions with E3 ligase pockets, improving degradation efficiency .

Q. How do computational models predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal:

- The electron-withdrawing nitrile group polarizes the aromatic system, increasing electrophilicity at the para-position.